molecular formula C21H29NO2 B1163944 UR-144 N-(2-hydroxypentyl) metabolite

UR-144 N-(2-hydroxypentyl) metabolite

Cat. No.: B1163944
M. Wt: 327.5
InChI Key: ZEPXGQZTNGWWTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UR-144 N-(2-hydroxypentyl) isomer is a synthetic cannabinoid that differs from the parent compound, UR-144, by the addition of a hydroxyl group to the alkyl chain. It is a potential metabolite of UR-144, based on the first pass metabolism of similar compounds by cytochrome P450 in the liver. The physiological and toxicological properties of this compound have not been studied. This product is intended for forensic and research applications.

Properties

Molecular Formula

C21H29NO2

Molecular Weight

327.5

InChI

InChI=1S/C21H29NO2/c1-6-9-14(23)12-22-13-16(15-10-7-8-11-17(15)22)18(24)19-20(2,3)21(19,4)5/h7-8,10-11,13-14,19,23H,6,9,12H2,1-5H3

InChI Key

ZEPXGQZTNGWWTF-UHFFFAOYSA-N

SMILES

O=C(C1C(C)(C)C1(C)C)C2=CN(CC(O)CCC)C3=C2C=CC=C3

Synonyms

(1-(2-hydroxypentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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